molecular formula C12H28BLi B7800957 CID 2723989

CID 2723989

Cat. No. B7800957
M. Wt: 190.1 g/mol
InChI Key: ACJKNTZKEFMEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2723989 is a useful research compound. Its molecular formula is C12H28BLi and its molecular weight is 190.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2723989 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2723989 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 2723989 involves the condensation of two molecules of 2,4-dichloro-5-methylpyrimidine with one molecule of 2-amino-4-methylpyridine.

Starting Materials
2,4-dichloro-5-methylpyrimidine, 2-amino-4-methylpyridine

Reaction
Step 1: Dissolve 2,4-dichloro-5-methylpyrimidine (2 equivalents) and 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)., Step 2: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to the reaction mixture to deprotonate the amino group of 2-amino-4-methylpyridine., Step 3: Heat the reaction mixture at a suitable temperature such as 100-120°C for several hours to allow for the condensation reaction to occur., Step 4: Cool the reaction mixture and add a suitable acid such as hydrochloric acid (HCl) to protonate the product., Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

properties

IUPAC Name

lithium;tri(butan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKNTZKEFMEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2723989

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